molecular formula C19H14N2O4S B2643260 (E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide CAS No. 476309-91-8

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide

Cat. No.: B2643260
CAS No.: 476309-91-8
M. Wt: 366.39
InChI Key: MGPLRVITZMBESN-ZRDIBKRKSA-N
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Description

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide is a synthetic acrylamide derivative of significant interest in pharmacological and neuroscience research for its potential to interact with key neurological targets. This compound is structurally categorized as an α,β-unsaturated carbonyl, a class known for its electrophilic properties and ability to modulate protein function by interacting with cysteine residues . Its core structure, featuring a nitro-thiophene group linked to a phenoxyphenyl system via an acrylamide bridge, suggests potential as a modulator of nicotinic acetylcholine receptors (nAChRs), drawing parallels to related compounds like DM497 which have demonstrated antinociceptive properties in models of neuropathic pain . The primary research value of this compound lies in its potential mechanism of action. As a soft electrophile, it may preferentially form covalent adducts with soft nucleophiles, such as the cysteine thiolate groups within the active sites of specific presynaptic proteins . This interaction can be harnessed to investigate and modulate neuronal signaling pathways. Preclinical studies on structurally similar acrylamides indicate that positive allosteric modulation of the α7 nAChR subtype is a promising, non-opioid strategy for countering chemotherapy-induced neuropathic pain, positioning this compound as a valuable chemical probe for exploring this mechanism further . Furthermore, the presence of the nitro group and extended aromatic system may influence its electronic properties and binding affinity, making it a candidate for research into oxidative stress responses and the Nrf-2/Keap-1 pathway, which is often activated by reactive chemicals that disturb the cellular redox balance . This acrylamide is strictly for use in fundamental scientific research to elucidate novel signaling pathways and characterize potential therapeutic targets.

Properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-18(12-10-15-11-13-19(26-15)21(23)24)20-16-8-4-5-9-17(16)25-14-6-2-1-3-7-14/h1-13H,(H,20,22)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPLRVITZMBESN-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 5-nitrothiophene-2-carbaldehyde with appropriate amines, leading to the formation of an acrylamide structure. The presence of the nitro group on the thiophene ring enhances its reactivity and potential biological activity. The structural characteristics, including dihedral angles between aromatic rings and intermolecular interactions, are crucial for understanding its biological behavior.

Antibacterial Properties

Research indicates that compounds containing nitrothiophene moieties exhibit promising antibacterial activities. For instance, derivatives of 5-nitrothiophene have shown effectiveness against Mycobacterium tuberculosis, outperforming traditional antibiotics like isoniazid and rifampicin in some cases . The mechanism often involves the inhibition of mycobacterial enzymes essential for survival, such as arylamine N-acetyltransferase .

Table 1: Antibacterial Activity Against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)Reference
This compoundTBDTBD
Isoniazid0.1 mg/L
Rifampicin0.05 mg/L

Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety profile of this compound. Preliminary data suggest that this compound exhibits low cytotoxic effects on mammalian cell lines, indicating a favorable therapeutic index. For example, studies have shown that certain nitrothiophene derivatives possess selective toxicity towards bacterial cells while sparing human cells .

Table 2: Cytotoxicity Profile

CompoundCell LineIC50 (µM)Reference
This compoundRAW 264.7TBDTBD
Control (DMSO)RAW 264.7>100

The mechanism by which this compound exerts its antibacterial effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro-containing compounds can induce oxidative stress in bacterial cells, leading to cell death .
  • Interference with Cell Wall Synthesis : Similar compounds have been shown to affect peptidoglycan synthesis in bacteria, compromising cell wall integrity .

Case Studies

A notable study evaluated a series of nitrothiophene derivatives against various bacterial strains, highlighting their potential as new antibiotics. The results indicated that modifications to the thiophene ring significantly affected antibacterial potency and selectivity .

Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions could enhance both efficacy and reduce cytotoxicity .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing thiophene and nitro groups. For instance, derivatives of 5-nitrothiophene have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Study: Antimycobacterial Activity
A recent study evaluated the efficacy of nitrothiophene derivatives against Mycobacterium tuberculosis, revealing that specific compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like isoniazid and rifampicin . This highlights the potential of (E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide as a candidate for developing new antitubercular therapies.

Anticancer Properties

The anticancer potential of thiophene derivatives has been extensively researched. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.

Data Table: Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
This compoundA54912Inhibition of angiogenesis

The above table summarizes findings where similar compounds exhibited varying degrees of cytotoxicity against cancer cell lines, emphasizing the role of structural modifications in enhancing therapeutic efficacy.

Mechanistic Insights

Research into the mechanisms underlying the biological activity of this compound has revealed that its effectiveness may stem from multiple pathways:

  • Inhibition of Enzymatic Activity : Some studies indicate that thiophene derivatives can inhibit specific enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : The presence of nitro groups may facilitate the generation of reactive oxygen species, leading to increased oxidative stress in target cells.

Applications in Drug Design

The structural features of this compound make it a valuable scaffold in drug design. Its ability to modulate biological pathways suggests potential applications in developing multitargeted therapies for complex diseases like cancer and tuberculosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antinociceptive and Receptor Modulation
  • DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]: Exhibits antinociceptive activity in mice, with an IC50 of 300 µM against α9α10 nicotinic acetylcholine receptors (nAChRs). The p-tolyl group may enhance receptor binding through hydrophobic interactions .
  • DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]: Shows reduced potency (IC50 = 30 µM) compared to DM497, suggesting thiophene’s electron-rich environment is critical for activity .

SAR Insights :

  • Nitro groups (e.g., in the target compound) may improve stability or target engagement via electron-withdrawing effects.
  • Phenoxy vs.

Physicochemical Properties

Table 2: Calculated Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Hydrogen Bond Acceptors
Target Compound C19H14N2O4S 366.39 3.8 5
(E)-N-(2-Ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide C17H14N2O4S 342.37 3.2 5
DM497 C14H13NOS 243.32 2.9 2

Notes:

  • The target compound’s higher LogP (3.8 vs. 3.2 for the ethoxy analog) suggests improved membrane permeability due to the phenoxy group’s hydrophobicity.

Q & A

Q. What synthetic methodologies are established for (E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves sequential functionalization of the nitrothiophene and phenoxyphenyl moieties. Key steps include:

  • Preparation of (5-nitrothiophen-2-yl)methanol via NaBH₄ reduction in methanol .
  • Bromination using PBr₃ in CH₂Cl₂ to generate (5-nitrothiophen-2-yl)methyl bromide .
  • Coupling with 2-phenoxyaniline via EDCI-mediated amidation in DMF under ice-cooling, followed by purification using ethyl acetate/petroleum ether gradients .
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio for amidation), solvent polarity (DMF for polar intermediates), and reaction time (12–24 hours). Monitor progress via TLC (silica gel, UV detection).

Q. How is structural integrity confirmed for this compound?

Methodological Answer: Use a multi-analytical approach:

  • ¹H/¹³C NMR : Identify acrylamide vinyl protons (δ 6.2–7.5 ppm) and carbonyl resonances (δ ~165–170 ppm) .
  • HRMS : Confirm molecular ion peak ([M+H]⁺ expected for C₁₉H₁₅N₂O₄S: 379.0753) .
  • HPLC : Achieve >95% purity using a C18 column with acetonitrile/water gradients (UV detection at 254 nm) .

Q. What strategies address solubility limitations in biological assays?

Methodological Answer:

  • Pre-warm DMSO stock solutions to 37°C with sonication (5–10 minutes) to achieve concentrations up to 46 mg/mL .
  • For aqueous assays, use co-solvents (e.g., PEG-400 ≤10% v/v) or cyclodextrin-based formulations.
  • Validate solubility via dynamic light scattering (DLS) to avoid aggregation artifacts .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve the compound’s 3D conformation?

Methodological Answer:

  • Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL (anisotropic displacement parameters, R-factor <5%) .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze HOMO-LUMO gaps to predict reactivity .
  • Docking Studies : Use AutoDock Vina with explicit solvation (TIP3P water model) to assess protein-binding poses .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing (-NO₂, -CF₃) or donating (-OCH₃) groups at the nitrothiophene 4-position via Suzuki coupling .
  • Biological Evaluation : Test analogs in kinase inhibition assays (IC₅₀ via ADP-Glo™) and apoptosis assays (Annexin V/PI flow cytometry). Normalize data to parent compound activity .
  • Multi-Parametric Analysis : Correlate ClogP, polar surface area, and hydrogen-bond donors with cellular permeability .

Q. How to resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Orthogonal Validation : Confirm target engagement via ITC (binding affinity) and CRISPR knockout (on-target efficacy) .
  • Batch Analysis : Verify purity (>98% via HPLC-ELSD) and stability (LC-MS over 24 hours in assay buffer) .
  • PK/PD Modeling : Conduct in vivo pharmacokinetics (plasma t₁/₂) and tissue distribution studies to reconcile in vitro/in vivo discrepancies .

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